Stereochemical Identity and Purity: 1'-Epi Gemcitabine 3',5'-Dibenzoate as the Defined α-Anomer
1'-Epi Gemcitabine 3',5'-Dibenzoate is unequivocally defined as the α-anomer of Gemcitabine, a stereochemical configuration that is distinct from the therapeutically active β-anomer. This specific stereochemistry is critical for its use as an impurity standard . The compound is supplied with a certified purity specification of ≥95% by HPLC, ensuring its suitability as a reference material for accurate quantification .
| Evidence Dimension | Stereochemical Configuration |
|---|---|
| Target Compound Data | α-anomer (1'-epimer) |
| Comparator Or Baseline | Gemcitabine (β-anomer) |
| Quantified Difference | Epimerization at C-1' position, defined by IUPAC nomenclature and stereodescriptors (α-D-erythro) vs. the β-anomer of the active drug |
| Conditions | Structural elucidation via NMR and X-ray crystallography |
Why This Matters
Procurement of a compound with precisely defined and certified α-anomeric identity is mandatory for developing and validating HPLC methods that must differentiate the inactive α-anomer impurity from the active β-anomer API.
